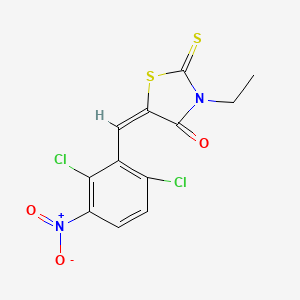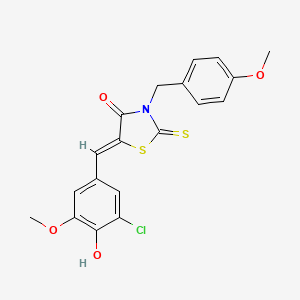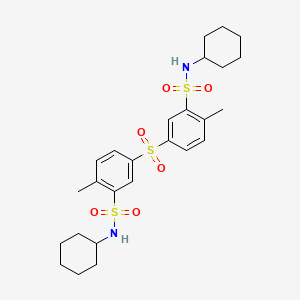
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, also known as GSK-3 inhibitor, is a synthetic compound that has been extensively studied for its potential therapeutic applications. GSK-3 inhibitor is a small molecule that selectively inhibits the activity of glycogen synthase kinase-3 (GSK-3), an important enzyme involved in various cellular processes.
作用機序
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor selectively inhibits the activity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, an enzyme that plays a key role in various cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide is involved in the phosphorylation of various substrates, including beta-catenin, tau protein, and cyclin D1. Inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity leads to the stabilization of beta-catenin, which is a key regulator of cell proliferation and differentiation. 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also inhibits the phosphorylation of tau protein, which is a major component of neurofibrillary tangles in Alzheimer's disease.
Biochemical and Physiological Effects
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
実験室実験の利点と制限
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has several advantages for lab experiments, including its high selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide, its well-established synthetic route, and its potential therapeutic applications in various diseases. However, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor also has several limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
将来の方向性
There are several future directions for the research and development of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor, including the optimization of its pharmacological properties, the identification of new therapeutic applications, and the development of new synthetic routes. The optimization of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's pharmacological properties could include the improvement of its solubility, bioavailability, and selectivity for 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide. The identification of new therapeutic applications could include the exploration of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor's potential in other diseases, such as Parkinson's disease and schizophrenia. The development of new synthetic routes could include the exploration of new starting materials and reaction conditions to improve the yield and purity of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor.
合成法
The synthesis of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor involves a series of chemical reactions that are well-established in organic chemistry. The starting materials for the synthesis are commercially available and include 2-aminopyridine, cyclopropyl isocyanide, and 2-bromo-6-fluorobenzoxazole. The synthetic route involves the formation of a benzoxazole ring, followed by the introduction of the pyridine and cyclopropyl groups. The final step involves the introduction of the carboxamide group, which is essential for the inhibition of 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide activity.
科学的研究の応用
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, bipolar disorder, and cancer. In Alzheimer's disease, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function in animal models. In bipolar disorder, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to regulate mood and prevent manic episodes. In cancer, 2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide inhibitor has been shown to inhibit tumor growth and sensitize cancer cells to chemotherapy.
特性
IUPAC Name |
2-cyclopropyl-N-(pyridin-2-ylmethyl)-1,3-benzoxazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16(19-10-13-3-1-2-8-18-13)12-6-7-14-15(9-12)22-17(20-14)11-4-5-11/h1-3,6-9,11H,4-5,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXKHNYEXOTQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(O2)C=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-(2-pyridinylmethyl)-1,3-benzoxazole-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4964929.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2-fluorophenyl)acetamide](/img/structure/B4964930.png)

![1-methoxy-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B4964949.png)

![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4964976.png)
![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)
